molecular formula C15H16FN3O3S B2397836 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034361-35-6

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2397836
CAS No.: 2034361-35-6
M. Wt: 337.37
InChI Key: MEKKPIRVFJXDPG-UHFFFAOYSA-N
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Description

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety, which is further functionalized with a 2-fluorobenzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

    Functionalization of the Pyrrolidine Ring: The pyrrolidine ring is then functionalized with a 2-fluorobenzylsulfonyl group.

    Attachment to the Pyrimidine Ring: The final step involves the attachment of the functionalized pyrrolidine to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as CK1γ kinase. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit CK1γ kinase sets it apart from other pyrrolidine derivatives and fluorobenzylsulfonyl compounds .

Properties

IUPAC Name

4-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-14-4-2-1-3-12(14)10-23(20,21)19-8-6-13(9-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKKPIRVFJXDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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